Lithium,(2-ethylhexyl)-

描述

Lithium,(2-ethylhexyl)- is a chemical compound that has garnered attention due to its unique properties and applications. It is often used in various industrial and scientific fields, particularly in the extraction and recovery of lithium from different sources. The compound is known for its ability to form stable complexes with lithium ions, making it valuable in processes that require selective lithium extraction.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lithium,(2-ethylhexyl)- typically involves the reaction of lithium salts with 2-ethylhexyl derivatives. One common method is the reaction of lithium chloride with 2-ethylhexylamine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Lithium,(2-ethylhexyl)- often involves large-scale solvent extraction processes. For example, the compound can be synthesized using a novel amide extraction system that includes extractants like N,N-bis(2-ethylhexyl) acetamide and diluents such as diisobutyl ketone . This method is efficient and allows for high recovery rates of lithium from sources like salt lake brine.

化学反应分析

Types of Reactions

Lithium,(2-ethylhexyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: Substitution reactions are common, where the 2-ethylhexyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lithium oxides, while substitution reactions can produce a variety of lithium derivatives.

科学研究应用

Lithium Extraction Processes

Lithium extraction is critical due to the increasing demand for lithium-ion batteries (LIBs) used in electric vehicles and renewable energy storage systems. The following methods highlight the role of lithium (2-ethylhexyl)- in these processes:

Liquid-Liquid Extraction

Liquid-liquid extraction is a prominent method for lithium recovery from various sources, including geothermal waters and spent lithium-ion batteries.

- D2EHPA has been extensively studied for its effectiveness in selectively extracting lithium ions over other cations such as sodium and potassium. For instance, research indicates that D2EHPA can achieve high selectivity for lithium from geothermal brines, demonstrating extraction efficiencies that exceed 90% when optimized with additives like tri-n-butyl phosphate (TBP) .

- A comparative study revealed that the addition of TBP enhances the extraction capacity of D2EHPA, allowing for efficient separation from divalent ions such as magnesium and calcium, which typically complicate lithium recovery .

Recovery from Spent Lithium-Ion Batteries

The recycling of spent LIBs is essential for sustainable lithium supply. Lithium (2-ethylhexyl)- derivatives are being explored for their potential to recover lithium efficiently from battery effluents.

- Recent studies have demonstrated that using a combination of D2EHPA and saponified Cyanex 272 allows for over 95% lithium recovery from spent LIB effluents. The process operates effectively under varying pH conditions and maintains high extraction efficiency across multiple cycles .

Industrial Applications

Beyond extraction processes, lithium (2-ethylhexyl)- compounds have diverse industrial applications:

Organometallic Chemistry

Lithium (2-ethylhexyl)- is utilized as a reagent in organometallic chemistry, particularly in the synthesis of various compounds and materials.

- It serves as a key precursor in the production of organolithium compounds, which are crucial for polymerization processes and the synthesis of pharmaceuticals .

Battery Technology

The role of lithium (2-ethylhexyl)- in battery technology cannot be overstated:

- As a component in electrolytes or additives in LIBs, it enhances performance metrics such as charge capacity and stability under operational stresses . Its derivatives are increasingly integrated into formulations to improve ionic conductivity and reduce degradation rates during cycling.

Efficient Lithium Recovery Techniques

A notable case study focuses on the use of D2EHPA for extracting lithium from leach liquors derived from mining operations:

| Parameter | Value |

|---|---|

| Extraction Efficiency | >90% |

| Optimal pH | 5.5 |

| Co-extractants | TBP |

| Source | Geothermal water |

This study illustrates the effectiveness of D2EHPA when combined with TBP, achieving high purity levels for extracted lithium .

Recycling Lithium from Spent Batteries

Another significant case study evaluated a new method for recovering lithium from spent LIBs using a hybrid solvent system:

| Parameter | Value |

|---|---|

| Extraction Efficiency | 95% |

| Stripping Efficiency | 99% |

| Cycle Stability | >10 cycles |

The results indicate that this method not only recovers lithium efficiently but also maintains operational stability over extended periods, highlighting its potential for industrial application .

作用机制

The mechanism by which Lithium,(2-ethylhexyl)- exerts its effects involves the formation of stable complexes with lithium ions. The compound acts as a chelating agent, binding to lithium ions and facilitating their extraction from various sources. This process often involves cation exchange mechanisms, where lithium ions are selectively separated from other metal ions .

相似化合物的比较

Similar Compounds

- N,N-bis(2-ethylhexyl) acetamide

- 2-ethylhexyl hydrogen {[bis(2-ethylhexyl)amino]methyl} phosphonate acid

- Di-(2-ethylhexyl) phosphoric acid

Uniqueness

Lithium,(2-ethylhexyl)- is unique due to its high selectivity and efficiency in lithium extraction processes. Compared to similar compounds, it offers better stability and higher recovery rates, making it a preferred choice in both research and industrial applications .

生物活性

Lithium, (2-ethylhexyl)-, also known as 2-ethylhexyl lithium, is a compound of interest due to its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Overview of Lithium, (2-Ethylhexyl)-

Lithium compounds have been extensively studied for their pharmacological properties, particularly in the treatment of mood disorders. The specific compound 2-ethylhexyl lithium is a lithium organometallic compound that has gained attention for its reactivity and potential applications in organic synthesis and materials science.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of lithium compounds. For instance, Lithium, (2-ethylhexyl)- has shown promising results in inhibiting bacterial growth. A study focused on the antibacterial activity of bis-(2-ethylhexyl) phthalate indicated that similar compounds possess significant antibacterial properties against various strains of bacteria, suggesting a potential for lithium derivatives in antimicrobial applications .

Neuroprotective Effects

Lithium is well-known for its neuroprotective effects, particularly in the context of bipolar disorder treatment. Research indicates that lithium can modulate neurotransmitter levels and enhance neurogenesis. The specific mechanisms include the inhibition of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in neuronal survival and function .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of lithium compounds. For example, studies involving genetically modified mice have been utilized to assess carcinogenic risks associated with various lithium derivatives. While some studies indicated potential risks at high doses, others suggested that controlled use within therapeutic ranges is safe .

Case Studies

- Antibacterial Activity : A study conducted on bis-(2-ethylhexyl) phthalate revealed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting effective dosage levels for therapeutic applications .

- Neuroprotection in Bipolar Disorder : Clinical trials have demonstrated that lithium treatment significantly reduces the frequency of mood episodes in patients with bipolar disorder. The neuroprotective effects are attributed to its ability to stabilize mood by modulating neurotransmitter systems and enhancing neurotrophic factors .

- Carcinogenicity Assessment : In a study evaluating the carcinogenic potential of di(ethylhexyl) phthalate (DEHP), it was found that while DEHP did not induce cell transformation in certain models, it significantly affected gene expression related to metabolism and cellular signaling pathways. This highlights the complex interactions between lithium compounds and cellular mechanisms .

The biological activity of lithium, (2-ethylhexyl)- can be attributed to several mechanisms:

- Enzyme Modulation : Lithium inhibits GSK-3, leading to increased levels of β-catenin and subsequent activation of Wnt signaling pathways involved in cell proliferation and survival.

- Neurotransmitter Regulation : It influences serotonin and norepinephrine levels, contributing to its mood-stabilizing effects.

- Antioxidant Properties : Lithium has been shown to enhance antioxidant defenses within cells, potentially reducing oxidative stress-related damage.

Data Tables

属性

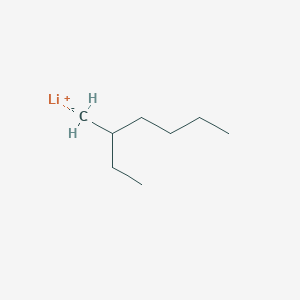

IUPAC Name |

lithium;3-methanidylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.Li/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDLHZXDSVMNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC([CH2-])CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450713 | |

| Record name | 2-(Ethylhexyl)lithium solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-81-7 | |

| Record name | 2-(Ethylhexyl)lithium solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13067-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。